molecular formula C10H13NO5S B1518773 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid CAS No. 1087792-62-8

4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B1518773
CAS No.: 1087792-62-8
M. Wt: 259.28 g/mol
InChI Key: ILBYWGZPGJHUOQ-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid is a high-purity chemical compound with the molecular formula C10H13NO5S, offered for research and development purposes . This molecule integrates two pharmacologically significant scaffolds: a benzoic acid and a N-alkyl sulfonamide group, making it a valuable building block in modern medicinal chemistry. The benzoic acid moiety is a fundamental component in a wide array of bioactive molecules and can participate in key interactions with biological targets, such as hydrogen bonding . Similarly, the sulfonamide functional group has been a mainstay in drug discovery since the discovery of Prontosil, with applications spanning antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic agents . The specific N-methyl and N-2-hydroxyethyl substitutions on the sulfonamide nitrogen in this compound provide distinct steric and electronic properties that can be fine-tuned for specific research applications . Although specific literature on this exact compound may be limited, research into closely related sulfamoylbenzoic acid derivatives reveals significant potential. These analogues have been investigated as potent inhibitors of enzymes like carbonic anhydrase for conditions such as glaucoma and cancer, and cytosolic Phospholipase A2α (cPLA2α) for inflammatory diseases . Furthermore, certain derivatives have been identified as specific agonists for receptors like the Lysophosphatidic Acid (LPA 2 ) receptor, which is involved in protecting cells from apoptosis . The versatility of this scaffold allows researchers to explore its interactions with a variety of biological targets, including enzymes and receptors. Applications: • Building block for the synthesis of novel bioactive molecules. • Scaffold for developing enzyme inhibitors (e.g., carbonic anhydrase, cPLA2α). • Intermediate in pharmaceutical research and discovery. • Compound for structure-activity relationship (SAR) studies. Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(6-7-12)17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBYWGZPGJHUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid , a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure

The chemical structure of this compound can be represented as follows:

C12H15NO4S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4\text{S}

This compound features a benzoic acid core with a sulfamoyl group attached to the para position and a hydroxyethyl group at the ortho position.

Physical Properties

PropertyValue
Molecular Weight273.31 g/mol
Melting PointNot specified
SolubilitySoluble in water
pKaNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes such as carbonic anhydrase (CA), which is implicated in tumor progression due to its role in acidifying the tumor microenvironment .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Cellular Pathways : Research indicates that derivatives of benzoic acid can modulate cellular pathways, including the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis .

Case Studies

  • Anticancer Activity : A study on methyl 5-sulfamoyl-benzoates showed that these compounds exhibit selective binding to CAIX, leading to anticancer effects. This suggests that modifications in the sulfamoyl group can enhance therapeutic efficacy against tumors .
  • Antioxidant Properties : Research has indicated that benzoic acid derivatives can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
  • Inhibition of Phospholipase A2 : N-substituted derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), linking them to anti-inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity across various cell lines, including Hep-G2 and normal fibroblasts, indicating a favorable safety profile for further development .

In Silico Studies

Molecular docking studies suggest that this compound can effectively bind to target proteins involved in disease pathways, enhancing its potential as a therapeutic agent. The binding affinities were comparable to known inhibitors, supporting its candidacy for drug development .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in their biological activities:

Compound NameBiological ActivityTarget Enzyme/Pathway
4-Chloro-3-sulfamoylbenzoic acidAntibacterialVarious bacterial enzymes
Methyl 5-sulfamoyl-benzoatesAnticancerCarbonic anhydrase (CAIX)
N-Substituted 4-sulfamoylbenzoic acid derivativesAnti-inflammatorycPLA2α

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoic acid backbone with a sulfamoyl group and hydroxyethyl substitution, contributing to its solubility and reactivity. Its molecular formula is C₁₃H₁₈N₂O₅S, with a molecular weight of approximately 306.36 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antibacterial applications.

Medicinal Applications

  • Antibacterial Activity
    • Mechanism of Action : The sulfonamide group inhibits bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for developing new antibiotics.
    • Case Studies : Research has shown that derivatives of sulfanilamide exhibit significant activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus . In vitro studies indicated varying degrees of cytotoxicity against cancer cell lines such as HeLa and K562, suggesting potential dual-use as an anticancer agent.
  • Anticancer Potential
    • Targeting Folate Receptors : The compound has been studied for its ability to target folate receptors overexpressed in certain cancer cells, allowing for selective delivery of therapeutic agents. This specificity could enhance the efficacy of chemotherapeutic drugs while minimizing side effects .
    • Experimental Data : Compounds similar to 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid demonstrated IC50 values ranging from 0.071 μM to 0.164 μM in cytotoxicity assays against various cancer cell lines .
  • Neurological Applications
    • Preliminary studies suggest that this compound may have implications in treating neurological disorders due to its structural similarity to compounds with known antidepressant properties. Further research is necessary to explore these potential effects comprehensively.

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
    • Research Insights : Studies have indicated that modifications to the sulfonamide structure can enhance enzyme inhibition potency, providing a pathway for drug development .
  • Biotransformation Studies
    • Laccase-catalyzed reactions involving this compound have been explored for synthesizing novel antibiotic derivatives with enhanced antibacterial properties . These biotransformations can lead to the creation of heterodimers that show improved efficacy against resistant bacterial strains.

Materials Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing polymers with specific functionalities, particularly those requiring antimicrobial properties.
    • Potential Uses : Incorporation into coatings or materials that require antibacterial properties could lead to applications in medical devices or packaging materials.

Safety and Handling Considerations

Due to the potential biological activity of this compound, standard laboratory safety protocols should be followed during handling. This includes using personal protective equipment (PPE) such as gloves and goggles.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfamoyl group (-SO₂-NR₂) can participate in nucleophilic substitution reactions under specific conditions. While direct data on this compound is limited, analogous sulfonamide derivatives exhibit the following:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated products1.

  • Acylation : Forms acyl derivatives when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions2.

Oxidation and Reduction

  • Oxidation : The hydroxyethyl group (-CH₂CH₂OH) may undergo oxidation to a ketone (-COCH₃) using agents like KMnO₄ or CrO₃31.

  • Reduction : The sulfonamide group is generally stable to reduction, but the benzoic acid moiety can be reduced to a benzyl alcohol using LiAlH₄3.

Esterification and Amidation

The carboxylic acid group (-COOH) readily undergoes:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters1.

  • Amidation : Couples with amines (e.g., ammonia) using coupling agents like EDC/HOBt to yield amide derivatives4.

Reagents and Conditions

Reactions are highly dependent on solvent, temperature, and catalysts. Key findings include:

Reaction TypeReagents/ConditionsOutcomeSource
Esterification Methanol, H₂SO₄, refluxMethyl ester formation1
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-methylated sulfonamide1
Oxidation KMnO₄, H₂O, 80°CHydroxyethyl → ketone3
Amidation EDC, HOBt, DIPEA, DCMBenzoic acid → amide4

Methyl Ester Derivative

Reaction with methanol under acidic conditions produces the methyl ester, a common intermediate in drug synthesis1:
C10H13NO5S+CH3OHH+C11H15NO5S+H2O\text{C}_{10}\text{H}_{13}\text{NO}_5\text{S}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{11}\text{H}_{15}\text{NO}_5\text{S}+\text{H}_2\text{O}

N-Alkylated Sulfonamide

Treatment with methyl iodide yields a dimethylated sulfonamide, enhancing lipophilicity1:
R SO2 N CH3 CH2CH2OH +CH3IR SO2 N CH3 2+HOCH2CH2I\text{R SO}_2\text{ N CH}_3\text{ CH}_2\text{CH}_2\text{OH }+\text{CH}_3\text{I}\rightarrow \text{R SO}_2\text{ N CH}_3\text{ }_2+\text{HOCH}_2\text{CH}_2\text{I}

Oxidized Ketone

Oxidation of the hydroxyethyl group produces a ketone, altering electronic properties3:
 CH2CH2OHKMnO4 COCH3\text{ CH}_2\text{CH}_2\text{OH}\xrightarrow{\text{KMnO}_4}\text{ COCH}_3

Carboxylic Acid Activation

The benzoic acid group activates via protonation (in esterification) or coupling agents (in amidation), facilitating nucleophilic attack4.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[(2-hydroxyethyl)(methyl)sulfamoyl]benzoic acid, highlighting differences in substituents, properties, and applications:

Compound Name Substituents on Sulfamoyl/Sulfonyl Molecular Formula Key Properties/Applications Reference
This compound Methyl, 2-hydroxyethyl C₁₀H₁₃NO₅S Predicted CCS (collision cross-section): 154.8 Ų (for [M+H]+); potential use in oligonucleotide synthesis
4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid Bis(2-methoxyethyl) C₁₃H₁₉NO₇S Boiling point: 477.9°C (predicted); pKa: 3.65; used in antibacterial development targeting Staphylococcus aureus
4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid 2-Methoxy-5-nitrophenyl C₁₄H₁₂N₂O₇S Nitro group enhances electron deficiency; potential for photodynamic or redox-active applications
4-((2-Hydroxyethyl)sulfonyl)benzoic acid Sulfonyl (-SO₂-) with 2-hydroxyethyl C₉H₁₀O₅S Intermediate in oligonucleotide 3′-phosphate synthesis; hydrophobic intermediates simplify purification
4-[(4-Bromophenyl)sulfonyl]benzoic acid 4-Bromophenyl (sulfonyl) C₁₃H₁₀BrO₄S UV-Vis absorption data available; used in material science studies

Key Observations:

Substituent Effects on Acidity: The hydroxyethyl group in the target compound increases hydrophilicity compared to methoxyethyl analogs (e.g., C₁₃H₁₉NO₇S in ), which are more lipophilic. This impacts solubility and bioavailability. The pKa of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (3.65) suggests stronger acidity than typical benzoic acid (pKa ~4.2), likely due to electron-withdrawing sulfamoyl groups .

Biological Activity :

  • Sulfamoyl derivatives with hydrophobic substituents (e.g., bis(2-methoxyethyl)) show antibacterial activity by inhibiting bacterial enzymes like dihydropteroate synthase . The hydroxyethyl group in the target compound may enhance hydrogen bonding with biological targets, though direct evidence is lacking.

Synthetic Utility :

  • The sulfonyl analog (4-((2-hydroxyethyl)sulfonyl)benzoic acid) is synthesized via oxidation of thioether intermediates using m-CPBA, followed by hydrolysis . Similar methods could apply to the target compound, substituting amines (methyl and 2-hydroxyethyl) during sulfamoylation.

Spectroscopic Characterization :

  • Sulfamoyl benzoic acids are characterized by IR peaks for S=O (1350–1150 cm⁻¹), carboxylic acid (-COOH, ~1700 cm⁻¹), and O-H (3300 cm⁻¹ for hydroxyethyl). NMR would show distinct signals for methyl (δ ~2.8 ppm) and hydroxyethyl protons (δ ~3.6–4.0 ppm) .

Preparation Methods

Sulfonation and Chlorosulfonation of Benzoic Acid Derivatives

A common initial step involves sulfonation of substituted benzoic acids using chlorosulfonic acid in the presence of catalysts and solvents. For example, a method for preparing sulfamoylbenzoic acid derivatives uses 2,4-dichlorobenzoic acid as a starting material, reacting with chlorosulfonic acid and sodium sulfate catalyst in N-methylpyrrolidone (NMP) solvent at elevated temperatures (~145°C) for several hours. This produces sulfonyl chloride intermediates such as 2,4-dichloro-5-carboxybenzenesulfonyl chloride, which are isolated by cooling and centrifugation.

Step Reagents/Conditions Product/Intermediate Notes
Sulfonation 2,4-Dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate, NMP, 145°C, 5 h 2,4-Dichloro-5-carboxybenzenesulfonyl chloride Catalyst and solvent critical for yield
Isolation Cooling, centrifugation Purified sulfonyl chloride Solvent recovery performed

Amination to Form Sulfamoylbenzoic Acid

The sulfonyl chloride intermediate undergoes ammoniation by reaction with aqueous ammonia at low temperatures (0–5°C) to form the sulfamoylbenzoic acid. The ammoniation is controlled to avoid side reactions and to ensure high purity. After ammoniation, acidification and washing steps yield crude sulfamoylbenzoic acid, which is purified by ethanol recrystallization.

Step Reagents/Conditions Product/Intermediate Notes
Amination Sulfonyl chloride, aqueous ammonia, 0–5°C, 2 h Sulfamoylbenzoic acid Temperature control critical
Purification Acidification, washing, ethanol recrystallization High-purity sulfamoylbenzoic acid Green synthesis route, low pollution

Introduction of Hydroxyethyl and Methyl Groups on Sulfamoyl Moiety

To obtain this compound, the sulfamoylbenzoic acid intermediate is reacted with appropriate amines or amino alcohols carrying hydroxyethyl and methyl groups. This step typically involves nucleophilic substitution on the sulfonyl group or coupling reactions.

One reported approach involves converting the sulfamoylbenzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) at 80°C for 1 hour. The resulting acid chloride is then reacted with an amine containing the hydroxyethyl and methyl substituents in a solvent such as tetrahydrofuran (THF) at low temperatures (5–10°C) in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.

Step Reagents/Conditions Product/Intermediate Notes
Acid chloride formation Sulfamoylbenzoic acid, thionyl chloride, 80°C, 1 h Sulfamoylbenzoyl chloride Requires careful temperature control
Coupling Acid chloride, 1-amino-2-methylindoline (or similar amine), triethylamine, THF, 5–10°C This compound derivative Base scavenges HCl; low temperature prevents side reactions

Enzymatic and Biocatalytic Methods (Emerging Approaches)

Recent research has explored laccase-catalyzed derivatization of sulfonamide-containing benzoic acid derivatives. Laccase enzymes can catalyze oxidation and coupling reactions to form sulfamoyl derivatives with hydroxyethyl groups under mild aqueous conditions at room temperature. These biotransformations involve incubation of sulfonamide antibiotics with hydroxyethyl-containing substrates in buffered media (pH ~5.6) for several hours, yielding heteromolecular products through C–N, C–O, or C–S bond formation.

Parameter Conditions Outcome Notes
Enzyme Laccase C Catalyzes oxidation and coupling Mild, environmentally friendly
Reaction medium Sodium acetate buffer, pH 5.6 Formation of hydroxyethyl sulfamoyl derivatives Room temperature, 6 h incubation
Substrates Sulfanilamide derivatives + hydroxyethyl compounds Mixtures of dimers/trimers, moderate isolated yields Yields vary; promising green methodology

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Chemical sulfonation + ammoniation + coupling via acid chloride Chlorosulfonic acid, ammonia, thionyl chloride, amines, solvents (NMP, THF) 60–90 (overall) High purity, scalable, well-established Use of hazardous reagents (SOCl₂, chlorosulfonic acid)
Metal-organic framework catalyzed oxidation (for related benzoic acids) MOF catalysts (Cu, Cr, Mn), H₂O₂, organic solvents 66–96 (for hydroxymethyl benzoic acid) Mild conditions, high selectivity Not directly for sulfamoyl derivatives but relevant catalytic oxidation
Enzymatic laccase-catalyzed coupling Laccase enzyme, acetate buffer, room temp ~22–50 (isolated yields) Green chemistry, mild conditions Lower yields, mixture of products

Detailed Research Findings and Notes

  • The sulfonation and chlorosulfonation steps require precise temperature and catalyst control to maximize sulfonyl chloride intermediate yield and purity.

  • Ammoniation must be conducted at low temperatures to prevent side reactions and decomposition of sensitive intermediates.

  • Conversion to acid chlorides using thionyl chloride is a critical step for subsequent coupling with hydroxyethyl and methyl-substituted amines, demanding careful handling due to reagent toxicity and corrosiveness.

  • The enzymatic method offers a promising alternative with environmentally benign conditions but currently suffers from lower yields and product mixtures, requiring further optimization.

  • Purification steps such as recrystallization and column chromatography are essential to isolate the target compound with high purity, especially after coupling reactions.

Q & A

Basic: How can the synthesis of 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Temperature Control : Maintain reaction temperatures between 30–35°C during sulfamoyl group introduction to minimize side reactions .
  • Catalyst Use : Employ sulfuric acid as a catalyst for esterification steps, as demonstrated in analogous benzoic acid derivatives .
  • Purification : Recrystallize the final product using ethanol or ethyl acetate to remove unreacted intermediates. Monitor purity via TLC (hexane:ethyl acetate = 3:1) .
  • Yield Enhancement : Use stoichiometric excess (1.5–2.0 eq) of sulfamoylating agents like sulfadiazine, followed by neutralization with NaHCO₃ to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • FT-IR : Confirm functional groups (e.g., sulfonamide N–H stretch at ~3200 cm⁻¹, carboxylic acid O–H at ~2500–3300 cm⁻¹) .
  • NMR : Use ¹H/¹³C-NMR to resolve structural ambiguities. For example, ¹H-NMR can distinguish methyl groups (δ ~2.5 ppm) from hydroxyethyl protons (δ ~3.6–4.0 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in cases of overlapping signals .
  • Contradiction Resolution : Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) .

Advanced: How can molecular docking studies be designed to validate the interaction of this compound with biological targets?

Methodological Answer:

  • Software Selection : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Protocol :
    • Prepare the ligand by minimizing energy (e.g., using Gaussian09 with B3LYP/6-31G*).
    • Generate grid maps around the target’s active site (e.g., carbonic anhydrase, based on sulfonamide affinity ).
    • Run docking with exhaustiveness = 20 to ensure conformational sampling.
    • Validate results by comparing binding poses with crystallographic data (e.g., PDB: 3R7 for sulfonamide analogs) .
  • Analysis : Calculate binding free energy (ΔG) and correlate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies address contradictory data in reported biological activities of sulfamoyl benzoic acid derivatives?

Methodological Answer:

  • Systematic Review : Compare assay conditions (e.g., pH, temperature) across studies. For example, enzyme inhibition may vary with buffer composition .
  • Replication Studies : Reproduce key experiments (e.g., antimicrobial disk diffusion) using standardized protocols (CLSI guidelines).
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple sources, identifying outliers or confounding variables .

Advanced: How can quantum mechanical calculations predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Software : Gaussian09 or ORCA for DFT calculations.
  • Parameters :
    • Optimize geometry at B3LYP/6-311+G(d,p).
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Simulate reaction pathways (e.g., sulfamoyl group displacement) using transition state theory .
  • Validation : Compare predicted activation energies with experimental kinetic data .

Basic: What analytical methods validate the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
  • Melting Point : Compare observed mp (e.g., 180–183°C) with literature values to detect impurities .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to design a structure-activity relationship (SAR) study for sulfamoyl benzoic acid derivatives?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing hydroxyethyl with trifluoroethyl ).
  • Assays : Test analogs for target-specific activity (e.g., carbonic anhydrase inhibition) and logP for hydrophobicity correlation .
  • Computational Tools : Perform CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC .
  • Light/Temperature Stress : Expose to UV light (254 nm) and 40°C for 48h. Use TLC to detect photo-degradation products .
  • Metabolic Stability : Use liver microsomes to estimate half-life (t₁/₂) and identify metabolites via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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